molecular formula C10H18N2O2 B14900641 tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14900641
M. Wt: 198.26 g/mol
InChI Key: UWWZMHWHRBGMIT-BQBZGAKWSA-N
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Description

tert-Butyl (1R,5R)-6-amino-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-6-amino-3-azabicyclo[31One common method involves the epoxidation of a suitable precursor, followed by ring-opening reactions under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed that the compound interacts with enzyme active sites, leading to inhibition of their activity. The tert-butyl and amino groups play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and amino groups. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-/m0/s1

InChI Key

UWWZMHWHRBGMIT-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N

Origin of Product

United States

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